molecular formula C14H9F3N2O B13655138 2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile

2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile

Cat. No.: B13655138
M. Wt: 278.23 g/mol
InChI Key: GRFUDFKHKUZNJN-UHFFFAOYSA-N
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Description

2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile is a high-purity chemical intermediate designed for advanced research and development. Its structure incorporates a trifluoromethylpyridine (TFMP) group, a moiety renowned for its ability to enhance the biological activity and physicochemical properties of organic compounds . The unique combination of the fluorine atom's high electronegativity and the characteristics of the pyridine ring can significantly improve a molecule's lipophilicity, metabolic stability, and membrane permeability, making TFMP derivatives highly valuable in discovery chemistry . This compound is primarily investigated as a critical building block in the synthesis of novel agrochemicals and pharmaceuticals. In agrochemical research, TFMP derivatives are found in over 20 commercial products, including herbicides, insecticides, and fungicides, where they contribute to enhanced efficacy and selective action . In the pharmaceutical sector, though specific drugs using this exact compound are not yet reported, TFMP-based molecules are a significant area of focus, with several candidates in clinical trials for applications such as antiviral and antitumor therapies . The integration of the phenylacetonitrile group further expands its utility as a versatile synthon for constructing more complex molecular architectures. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H9F3N2O

Molecular Weight

278.23 g/mol

IUPAC Name

2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetonitrile

InChI

InChI=1S/C14H9F3N2O/c15-14(16,17)11-3-6-13(19-9-11)20-12-4-1-10(2-5-12)7-8-18/h1-6,9H,7H2

InChI Key

GRFUDFKHKUZNJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)OC2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Analytical Data Supporting Product Formation

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR typically shows aromatic proton signals corresponding to both the pyridine and phenyl rings, along with the methylene protons adjacent to the nitrile group (~δ 3.5–4.5 ppm).
    • ^13C NMR confirms the presence of aromatic carbons, nitrile carbon (~δ 115 ppm), and characteristic trifluoromethyl carbon signals.
    • ^19F NMR reveals signals for the trifluoromethyl group and any fluorines on the pyridine ring if present.
  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the molecular formula C14H9F3N2O (for the title compound).
  • Melting Point and Purity:

    • Melting points are consistent with literature values for similar pyridyl ethers (typically 120–140 °C).
    • Purity assessed by HPLC or GC typically exceeds 95%.

Comparative Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Advantages Limitations
SNAr with Pentafluoropyridine 4-Hydroxyphenylacetonitrile + Pentafluoropyridine K2CO3, Acetonitrile, RT-70 °C, 1-3 h 80–90 Mild conditions, high yield, straightforward Requires activated pyridine derivative
Coupling via Pyridyl Halide 4-Hydroxyphenylacetonitrile + 5-(Trifluoromethyl)-2-pyridyl halide Base (K2CO3 or t-BuOK), DMF, 60–80 °C 70–85 Direct use of halides, scalable Halide availability and cost
Multi-step Synthesis from Pyridine Precursors Stepwise functionalization and coupling Varied, may require protecting groups 60–75 Allows structural modifications Longer synthesis, more purification

Research Findings and Optimization Insights

  • The use of potassium carbonate as a base in acetonitrile is favored due to its moderate basicity and compatibility with sensitive functional groups such as nitriles and trifluoromethyl groups.
  • Reaction monitoring by thin-layer chromatography (TLC) and NMR ensures completion and purity.
  • Purification by recrystallization from solvents like ethyl acetate or methanol yields high-purity products suitable for further applications.
  • Scale-up feasibility has been demonstrated in patent literature for related pyridyl ether compounds, indicating potential for industrial manufacture.
  • Avoidance of harsh conditions preserves the integrity of the trifluoromethyl substituent and nitrile moiety.

Chemical Reactions Analysis

Types of Reactions

2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is compared to analogs with shared pyridyl, phenoxy, or nitrile functionalities. Key distinctions include:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile C₁₃H₉F₃N₂O 266.2 Nitrile, trifluoromethylpyridyloxy, phenyl CF₃, CN
Fluazifop (Propanoic acid derivative) C₁₅H₁₂F₃NO₄ 327.3 Carboxylic acid, trifluoromethylpyridyloxy CF₃, COOH
[5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]Acetonitrile Not explicitly provided ~340–360 (estimated) Nitrile, chloro, nitro, CF₃ Cl, NO₂, CF₃
5-[((4-[(4-Fluorobenzyl)Oxy]Phenyl)Methylene)Amino]-2-Methylbenzenecarbonitrile Not fully provided ~350 (estimated) Nitrile, fluorobenzyloxy, methyl F, CH₃
2-{4-[5-(Furan-2-yl)-1H-pyrazol-3-yl]piperidin-1-yl}acetonitrile C₁₄H₁₆N₄O 256.3 Nitrile, furan, pyrazole, piperidine Heterocyclic substituents

Physicochemical and Reactivity Insights

  • Lipophilicity : The trifluoromethyl group in the target compound increases lipophilicity (logP ~3–4 estimated), comparable to Fluazifop (logP ~3.5). However, Fluazifop’s carboxylic acid group enhances water solubility, unlike the nitrile group, which is less polar .
  • Reactivity : The nitrile group in the target compound can undergo hydrolysis to form amides or carboxylic acids, enabling derivatization. In contrast, Fluazifop’s pre-existing carboxylic acid group makes it directly bioactive as a herbicide .

Research Findings and Data Gaps

  • Metabolic Stability : Trifluoromethyl groups generally reduce oxidative metabolism, as seen in Fluazifop’s persistence in environmental matrices. The target compound’s stability remains unstudied but is hypothesized to be similar .
  • Toxicity: Nitriles can release cyanide via metabolism, but the target compound’s aromatic nitrile may mitigate this risk compared to aliphatic nitriles. No toxicity data is available in the provided evidence.
  • Synthetic Yields : highlights methodologies for nitrile synthesis (e.g., nucleophilic substitution), suggesting plausible routes for the target compound, though yields and purity are unspecified .

Biological Activity

The compound 2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile is a member of a class of organic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H9F3N2O
  • Molecular Weight : 284.23 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of 2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile appears to be linked to its ability to interact with various biological targets, particularly in the context of kinase inhibition. Kinases are critical enzymes involved in many cellular processes, including cell signaling and metabolism.

Biological Activity Overview

  • Kinase Inhibition : The compound has shown potential as a kinase inhibitor. Kinases play a significant role in cancer progression and treatment resistance. For instance, related compounds have demonstrated efficacy against c-KIT mutants, which are often implicated in gastrointestinal stromal tumors (GISTs) .
  • Antitumor Activity : In vivo studies suggest that similar compounds exhibit significant antitumor effects against various cancer cell lines, particularly those resistant to conventional therapies . The structural similarity to known inhibitors indicates potential for therapeutic applications.
  • Protein Interaction : Fragment-based screening has indicated that compounds with similar structures can engage with a broad range of protein targets, suggesting versatility in biological interactions .

Case Study 1: c-KIT Kinase Inhibition

Research has demonstrated that compounds closely related to 2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile can effectively inhibit c-KIT kinase activity in biochemical assays. For example, a study reported that a novel c-KIT inhibitor exhibited single-digit nanomolar potency against both wild-type and drug-resistant mutants . This suggests that our compound could similarly target these pathways.

Case Study 2: Fragment-Based Screening

A study utilizing fragment-based ligand discovery revealed that small molecules similar to 2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile could interact with over 2000 protein targets in human cells . This broad interaction profile highlights the potential for diverse biological applications.

Data Tables

Property Value
Molecular FormulaC14H9F3N2O
Molecular Weight284.23 g/mol
Potential Biological ActivityKinase Inhibition
Related Compoundsc-KIT Inhibitors
Study Findings
c-KIT Kinase InhibitionEffective against wild-type and resistant mutants
Fragment-Based ScreeningEngaged with over 2000 protein targets

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile in multi-step reactions?

  • Methodological Answer : Synthesis optimization requires attention to:
  • Regioselectivity : Ensuring proper substitution patterns during pyridyloxy-phenyl coupling. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-ether bond formation .
  • Nitrile Stability : Avoid acidic or high-temperature conditions that may hydrolyze the nitrile group. Use inert atmospheres (N₂/Ar) and anhydrous solvents .
  • Purification : Employ gradient HPLC or column chromatography to isolate intermediates, as seen in analogous pyrido-pyrimidine syntheses .

Q. How can researchers characterize the structural integrity of 2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and nitrile presence.
  • X-ray Crystallography : For absolute configuration verification, as applied to structurally complex heterocycles .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula (e.g., C₁₅H₁₀F₃N₂O).
TechniqueKey Data PointsReference
¹H NMRδ 8.5–7.2 ppm (pyridyl/aromatic protons)
X-rayBond angles/lengths of trifluoromethyl

Q. What preliminary biological screening approaches are suitable for this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases or phosphatases due to the pyridyloxy-phenyl scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .
  • Solubility Studies : Measure logP to predict bioavailability, critical for in vivo applications .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

  • Methodological Answer :
  • Docking Simulations : Use Schrödinger Suite or AutoDock to predict interactions with targets (e.g., EGFR kinase). Focus on the trifluoromethyl group’s role in hydrophobic pockets .
  • QSAR Analysis : Correlate substituent electronic effects (Hammett constants) with activity data to prioritize synthetic targets .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar nitriles?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., pH, serum content) across studies. For example, serum proteins may reduce effective nitrile concentrations .
  • Proteomics Profiling : Use CRISPR screens to identify off-target effects that explain variability in cytotoxicity .

Q. How can reaction mechanisms for key synthetic steps (e.g., pyridyloxy coupling) be validated?

  • Methodological Answer :
  • Isotopic Labeling : Introduce ¹⁸O or deuterium to trace oxygen transfer pathways during etherification .
  • Kinetic Studies : Monitor intermediates via in-situ IR spectroscopy to identify rate-limiting steps .

Q. What advanced techniques elucidate the compound’s metabolic stability in preclinical models?

  • Methodological Answer :
  • LC-MS/MS Metabolite Identification : Incubate with liver microsomes to detect CYP450-mediated oxidation of the nitrile group .
  • Radiolabeled Tracers : Synthesize ¹⁴C-labeled acetonitrile moiety for pharmacokinetic profiling in rodents .

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